Cas no 40516-48-1 (dl-α-Tocopheryl Retinoate)
dl-α-Tocopheryl Retinoate structure
Product Name:dl-α-Tocopheryl Retinoate
Numero CAS:40516-48-1
MF:C49H76O3
MW:713.125955581665
CID:55240
PubChem ID:5282180
Update Time:2025-04-18
dl-α-Tocopheryl Retinoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tretinoin Tocoferil
- [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
- dl-α-Tocopheryl Retinoate
- TOCORETINATE
- tretinoin tocoferi
- 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoate
- NCGC00181354-01
- Tocopheryl retinoate
- CTD060B1SS
- UNII-0WN694NBMM
- TRETINOIN TOCOFERIL [JAN]
- Tocorretinate
- L-300
- D-.ALPHA.-TOCOPHEROL RETINOATE
- 0WN694NBMM
- TOCORETINATE [MI]
- AC-790
- Q27114835
- Tretinoin tocoferil [INN]
- DTXSID6046923
- TOCORETINATE [JAN]
- UNII-CTD060B1SS
- RETINOIC ACID, (2R)-3,4-DIHYDRO-2,5,7,8-TETRAMETHYL-2-((4R,8R)-4,8,12-TRIMETHYLTRIDECYL)-2H-1-BENZOPYRAN-6-YL ESTER
- dl-alpha-TocopherylRetinoate
- D01516
- Retinoic acid, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester, (2R-(2R*(4R*,8R*)))-
- RETINOIC ACID .ALPHA.-TOCOPHERYL ESTER [MI]
- 40516-48-1
- (+/-)-(2R*)-2,5,7,8-TETRAMETHYL-2-((4R*,8R*)-4,8,12-TRIMETHYLTRIDECYL)-6-CHROMANYL RETINOATE
- CHEBI:32240
- olcenon
- alpha-Tocopheryl retinoate
- RETINOIC ACID, 3,4-DIHYDRO-2,5,7,8-TETRAMETHYL-2-(4,8,12-TRIMETHYLTRIDECYL)-2H-1-BENZOPYRAN-6-YL ESTER, (2R*(4R*,8R*))-(+/-)-
- CAS-40516-48-1
- d-alpha-Tocopheryl Retinoate
- AC1NQZMB
- RETINOIC ACID, (2R)-3,4-DIHYDRO-2,5,7,8-TETRAMETHYL-2-((4R,8R)-4,8,12-TRIMETHYLTRIDECYL)-2H-1-BENZOPYRAN-6-YL ESTER, (+/-)-
- TOCOPHERYL RETINOATE [INCI]
- Toco-retinoate
- D-.ALPHA.-TOCOPHERYL RETINOATE
- SCHEMBL668391
- (+-)-(2R*)-2,5,7,8-Tetramethyl-2-((4R*,8R*)-4,8,12-trimethyltridecyl)-6-chromanyl retinoate
- (2E,4E,6E,8E)-((R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl) 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenoate
- CHEMBL262520
- AKOS015961939
- L300
- N021
- .ALPHA.-TOCOPHERYL RETINOATE
- Tox21_112812
- [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
- 40516-49-2
- dl-alpha-Tocopheryl Retinoate
- N-021
- Tretinoin tocoferil (JAN)
- DTXCID4026923
- TRETINOIN TOCOFERIL [WHO-DD]
-
- MDL: MFCD00909856
- Inchi: 1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1
- Chiave InChI: RIQIJXOWVAHQES-UNAKLNRMSA-N
- Sorrisi: O1C2C(C)=C(C)C(=C(C)C=2CC[C@@]1(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C)CCCC1(C)C)=O
Proprietà calcolate
- Massa esatta: 712.57900
- Massa monoisotopica: 712.579446
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 52
- Conta legami ruotabili: 19
- Complessità: 1280
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 4
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35.5
- XLogP3: 16.9
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di fusione: Not available
- Punto di ebollizione: 761.3±60.0 °C at 760 mmHg
- Punto di infiammabilità: 339.8±27.5 °C
- Indice di rifrazione: 1.523
- PSA: 35.53000
- LogP: 14.57160
- Pressione di vapore: 0.0±2.6 mmHg at 25°C
dl-α-Tocopheryl Retinoate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Tossicità:LD50 in mice (mg/kg): >1000 i.v.; >2000 orally (Fukawa, 1975)
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
dl-α-Tocopheryl Retinoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | T526200-10mg |
dl-α-Tocopheryl Retinoate |
40516-48-1 | 10mg |
$75.00 | 2023-05-17 | ||
| TRC | T526200-100mg |
dl-α-Tocopheryl Retinoate |
40516-48-1 | 100mg |
$201.00 | 2023-05-17 | ||
| TRC | T526200-250mg |
dl-α-Tocopheryl Retinoate |
40516-48-1 | 250mg |
$437.00 | 2023-05-17 | ||
| TRC | T526200-500mg |
dl-α-Tocopheryl Retinoate |
40516-48-1 | 500mg |
$ 800.00 | 2023-09-05 | ||
| TRC | T526200-1g |
dl-α-Tocopheryl Retinoate |
40516-48-1 | 1g |
$ 1300.00 | 2022-06-02 | ||
| TRC | T526200-1000mg |
dl-α-Tocopheryl Retinoate |
40516-48-1 | 1g |
$1568.00 | 2023-05-17 |
dl-α-Tocopheryl Retinoate Letteratura correlata
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
40516-48-1 (dl-α-Tocopheryl Retinoate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti